molecular formula C15H16Br2O6 B2879767 (2E)-3-[2,3-Dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]acrylic acid CAS No. 937999-76-3

(2E)-3-[2,3-Dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]acrylic acid

Cat. No.: B2879767
CAS No.: 937999-76-3
M. Wt: 452.095
InChI Key: HEKSIITZOFTTSD-AATRIKPKSA-N
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Description

(2E)-3-[2,3-Dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]acrylic acid is an organic compound characterized by its complex structure, which includes multiple bromine atoms and ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[2,3-Dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]acrylic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes bromination, esterification, and condensation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques can help maintain consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[2,3-Dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]acrylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-[2,3-Dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]acrylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its brominated structure can serve as a probe for investigating biological processes at the molecular level.

Medicine

In medicine, this compound has potential applications in drug development. Its ability to interact with specific molecular targets makes it a candidate for designing new therapeutic agents.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties may enhance the performance of products in sectors such as electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of (2E)-3-[2,3-Dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s brominated and ethoxy groups play a crucial role in binding to these targets and modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-3-[2,3-Dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]acrylic acid apart is its combination of bromine and ethoxy groups, which confer unique chemical reactivity and potential applications. This distinct structure allows for specific interactions in chemical and biological systems that are not possible with other similar compounds.

Properties

IUPAC Name

(E)-3-[2,3-dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Br2O6/c1-3-21-10-7-9(5-6-11(18)19)13(16)14(17)15(10)23-8-12(20)22-4-2/h5-7H,3-4,8H2,1-2H3,(H,18,19)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKSIITZOFTTSD-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C(=C1)C=CC(=O)O)Br)Br)OCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=C(C(=C1)/C=C/C(=O)O)Br)Br)OCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Br2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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